![molecular formula C32H20N2O4S4 B14123933 Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14123933.png)
Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile is a complex organic compound characterized by the presence of four hydroxyphenyl groups attached to a central benzene ring, with sulfanyl and dicarbonitrile functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxythiophenol with benzene-1,4-dicarbonitrile under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The dicarbonitrile groups can be reduced to amines.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in therapeutic agents due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including sensors and catalysts
Mecanismo De Acción
The mechanism of action of Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile involves its interaction with specific molecular targets. The hydroxyphenyl groups can form hydrogen bonds with biological molecules, while the sulfanyl groups can participate in redox reactions. The dicarbonitrile groups can interact with nucleophiles, leading to various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(4-hydroxyphenyl)porphyrin: Similar in having hydroxyphenyl groups but differs in the central core structure.
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Similar in having a tetrakis-substituted benzene core but with carboxyphenyl groups instead of hydroxyphenyl and sulfanyl groups
Propiedades
Fórmula molecular |
C32H20N2O4S4 |
|---|---|
Peso molecular |
624.8 g/mol |
Nombre IUPAC |
2,3,5,6-tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C32H20N2O4S4/c33-17-27-29(39-23-9-1-19(35)2-10-23)30(40-24-11-3-20(36)4-12-24)28(18-34)32(42-26-15-7-22(38)8-16-26)31(27)41-25-13-5-21(37)6-14-25/h1-16,35-38H |
Clave InChI |
NBTDAYMVACKKLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)SC2=C(C(=C(C(=C2SC3=CC=C(C=C3)O)C#N)SC4=CC=C(C=C4)O)SC5=CC=C(C=C5)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



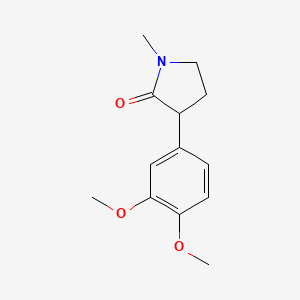

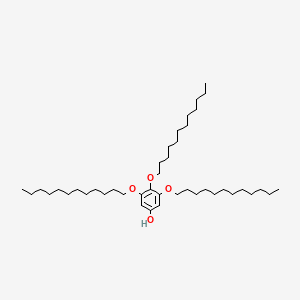

![N-(4-chlorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123897.png)
![1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14123909.png)
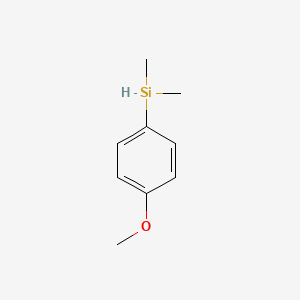

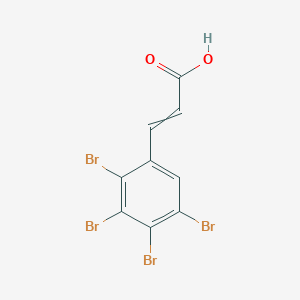

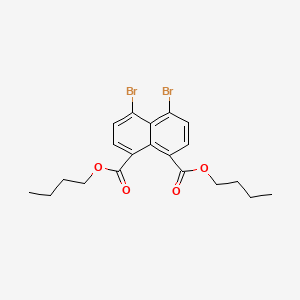
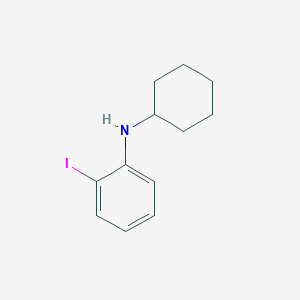
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/structure/B14123931.png)
